2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide
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Overview
Description
2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide typically involves the condensation of 2-aminopyridines with α-bromoketones. This reaction can be carried out under various conditions, including solvent-free and catalyst-free methods using microwave irradiation . The reaction conditions are generally mild and environmentally benign, making this method attractive for industrial applications.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of microwave-assisted synthesis in industrial settings can also enhance the efficiency and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: NaBH₄ in methanol or ethanol is typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxides, while reduction can yield the corresponding amines.
Scientific Research Applications
2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as a pharmacophore in drug design.
Industry: The compound is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These compounds are also derived from 2-aminopyridines and α-bromoketones and have similar applications.
Uniqueness
2-cyclohexyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the cyclohexyl group and the 7-methylimidazo[1,2-a]pyridine moiety enhances its interaction with molecular targets, making it a valuable compound for drug development and other scientific research applications.
Properties
IUPAC Name |
2-cyclohexyl-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-14-8-10-21-13-16(20-17(21)11-14)7-9-19-18(22)12-15-5-3-2-4-6-15/h8,10-11,13,15H,2-7,9,12H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEBAFWSSWJALO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CCNC(=O)CC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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